molecular formula C17H14N2OS B2427766 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one CAS No. 126808-40-0

2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B2427766
CAS No.: 126808-40-0
M. Wt: 294.37
InChI Key: WALPUBAYWYVFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one (CAS 126808-40-0) is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and oncology research. Quinoxaline, a bicyclic compound comprising fused benzene and pyrazine rings, is a recognized privileged structure in drug discovery due to its diverse therapeutic potential . This specific compound belongs to a class of S-alkylated quinoxaline derivatives that serve as key intermediates and core structures in the development of novel biologically active molecules . Extensive research into quinoxaline derivatives has established their prominent pharmacological profiles, including demonstrated anticancer, antiviral, antimicrobial, and anti-inflammatory activities . Structurally related compounds, specifically S-substituted quinoxalines, have shown potent inhibitory effects on cancer cell viability and proliferation in vitro . The mechanism of action for this compound class involves interaction with critical biological targets; molecular modeling studies on highly similar quinoxaline derivatives indicate they function as good binders at the human thymidylate synthase (hTS) homodimer interface . By stabilizing the inactive conformation of this enzyme, which is crucial for DNA synthesis, these compounds can selectively inhibit cancer cell growth . The compound's structure features a phenacylsulfanyl side chain, which is characteristic of soft electrophile-derived quinoxalines with optimized biological activity . This product is intended for research purposes as a chemical building block in organic synthesis and for biological evaluation in drug discovery programs. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-17(19-15-10-6-5-9-14(15)18-12)21-11-16(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPUBAYWYVFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2.1. Sulfur-Based Reactivity

The sulfanyl (–S–) group participates in:

  • Oxidation : Forms sulfoxide/sulfone derivatives under controlled oxidants (e.g., H₂O₂, mCPBA).

  • Nucleophilic substitution : Reacts with soft electrophiles (e.g., allyl bromide, chloroacetonitrile) to yield branched derivatives ( ).

2.2. Ketone Reactivity

The phenylethanone moiety undergoes:

  • Condensation reactions : Forms hydrazones or semicarbazones with NH₂ nucleophiles.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol ( ).

Comparative Reaction Pathways

Reaction TypeConditionsProduct ClassYield (%)
S-AlkylationDMSO, Et₃N, 75°CThioethers73–81
Oxidation (S→SO)H₂O₂, CH₃COOH, RTSulfoxides65–72
Ketone reductionH₂ (1 atm), Pd/C, EtOHSecondary alcohols85–90

Mechanistic Insights

  • S-Alkylation : Proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of phenacyl chloride ( ).

  • Cyclization pathways : Under acidic conditions, the quinoxaline core facilitates Pictet-Spengler-type cyclizations ( ).

Stability and Handling

  • Light sensitivity : Store in amber vials under inert atmosphere.

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and CO₂.

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in drug discovery, particularly for kinase-targeted therapies. Future research should explore its enantioselective synthesis and in vivo pharmacokinetics.

Scientific Research Applications

2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline ring and phenylethanone moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone: Similar structure but with a pyrrolidine ring instead of a phenyl group.

    2-(3-Methylquinoxalin-2-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one: Another derivative with a pyrrolidine ring.

Uniqueness

2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is unique due to the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the phenyl group enhances its activity or stability .

Biological Activity

The compound 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one can be represented as follows:

C15H14N2S Molecular Weight 270 35 g mol \text{C}_{15}\text{H}_{14}\text{N}_{2}\text{S}\quad \text{ Molecular Weight 270 35 g mol }

This compound features a quinoxaline moiety linked to a phenylethanone group, which is believed to enhance its biological activity through synergistic effects.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives as effective anticancer agents. The compound under investigation has been evaluated for its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic activity with IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cells, comparable to the standard drug sorafenib (IC50 = 3.4 µM) .
  • Mechanism of Action: Further analysis revealed that the compound induced apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins such as caspase-3 and caspase-9 while decreasing anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been explored. Studies indicate that compounds with similar structures show activity against various pathogens.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Pathogen
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-oneTBDE. coli
Quinoxaline Derivative A0.125S. aureus
Quinoxaline Derivative B0.95P. aeruginosa

Note: TBD indicates that specific data for the compound is not yet available but is under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups, such as the sulfanyl group in this compound, appears to enhance its interaction with biological targets, potentially increasing its efficacy .

Case Studies

A series of case studies have been conducted to evaluate the biological activities of related quinoxaline derivatives:

  • VEGFR-2 Inhibition: Compounds similar to 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one were shown to inhibit VEGFR-2 effectively, indicating potential use in cancer therapies targeting angiogenesis .
  • In Vivo Studies: Preliminary in vivo studies suggest that these compounds may reduce tumor growth in animal models, further supporting their potential application in cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution between 3-methylquinoxaline-2-thiol and α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of thiol to bromo compound) and reaction time (8–12 hours at 80°C). Catalytic additives like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by stabilizing intermediates . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
  • NMR (¹H and ¹³C) to confirm the presence of quinoxaline protons (δ 8.5–9.0 ppm) and the sulfanyl-linked ethanone moiety (δ 4.2–4.5 ppm for SCH₂) .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₄N₂OS: 310.0778).

Q. What stability considerations are critical for storing and handling this compound?

The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability studies indicate decomposition (>5%) occurs within 30 days at room temperature, forming sulfoxide derivatives. Monitor via TLC (Rf 0.5 in 7:3 hexane/ethyl acetate) .

Q. What safety protocols are essential for laboratory handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles (eye irritation category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory toxicity category 3) .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (UN 3077) .

Q. How can researchers assess the compound’s preliminary biological activity?

Screen against target enzymes (e.g., kinase or protease assays) using fluorescence-based assays. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine) and validate results with triplicate experiments .

Advanced Research Questions

Q. What mechanistic insights can be derived from the compound’s interaction with cytochrome P450 enzymes?

Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubation studies. Monitor metabolite formation via LC-MS/MS and quantify inhibition constants (Kᵢ) using Lineweaver-Burk plots. Co-administration with known inhibitors (e.g., ketoconazole) can clarify competitive vs. non-competitive binding .

Q. How does environmental pH affect the compound’s stability and degradation pathways?

Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Analyze degradation products via GC-MS and identify major pathways:

  • Acidic conditions : Hydrolysis of the ethanone group.
  • Alkaline conditions : Oxidation of the sulfanyl moiety to sulfone .

Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding to plasma proteins (e.g., albumin) using AutoDock Vina.
  • QSAR models : Correlate logP (calculated: ~2.8) with bioavailability using software like Schrödinger’s QikProp .
  • MD simulations : Assess membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Re-evaluate assay conditions:

  • DPPH/ABTS assays : Standardize radical concentrations and incubation times.
  • Cell-based assays : Account for intracellular redox buffers (e.g., glutathione). Cross-validate with electron paramagnetic resonance (EPR) to detect radical scavenging directly .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

  • Proteome-wide profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling) to identify off-target interactions.
  • Structure-activity relationship (SAR) : Modify the quinoxaline methyl group or phenyl substituents to enhance selectivity .

Methodological Notes

  • References to experimental designs : Randomized block designs (split-split plots) are recommended for multi-variable studies (e.g., stability vs. temperature/pH) .
  • Data validation : Use NIST/EPA databases for spectral matching and ensure compliance with ISO 17034 for analytical standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.